(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17762188
InChI: InChI=1S/C8H13N3/c1-2-7(1)5-9-6-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2,(H,10,11)
SMILES:
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine

CAS No.:

Cat. No.: VC17762188

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine -

Specification

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine
Standard InChI InChI=1S/C8H13N3/c1-2-7(1)5-9-6-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2,(H,10,11)
Standard InChI Key OUZVSCDQTBDIES-UHFFFAOYSA-N
Canonical SMILES C1CC1CNCC2=NC=CN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine, reflects its two primary components:

  • A cyclopropylmethyl group (C3H5CH2\text{C}_3\text{H}_5\text{CH}_2) providing conformational rigidity.

  • A 1H-imidazol-2-ylmethyl group (C3H3N2CH2\text{C}_3\text{H}_3\text{N}_2\text{CH}_2) contributing aromaticity and hydrogen-bonding capabilities.

The cyclopropane ring introduces strain, potentially enhancing binding specificity in biological systems, while the imidazole ring offers sites for π-π interactions and acid-base reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H13N3\text{C}_8\text{H}_{13}\text{N}_3
Molecular Weight151.21 g/mol
IUPAC Name1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine
Canonical SMILESC1CC1CNCC2=NC=CN2
InChI KeyOUZVSCDQTBDIES-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is governed by its amine and imidazole functionalities:

  • Amine Group: Participates in alkylation, acylation, and Schiff base formation.

  • Imidazole Ring: Undergoes electrophilic substitution at the 4- and 5-positions, with the NH group acting as a hydrogen bond donor .

CompoundMolecular FormulaBiological TargetActivity
(Cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amineC8H13N3\text{C}_8\text{H}_{13}\text{N}_3Hypothetical: 5-HT/D2_2Unknown
((1-Cyclopropyl-1H-imidazol-2-yl)methyl)(methyl)amineC8H13N3\text{C}_8\text{H}_{13}\text{N}_3D2_2/D3_3 receptorsModerate affinity
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochlorideC7H11N3\text{C}_7\text{H}_{11}\text{N}_3UndeterminedNo reported data

Challenges and Future Directions

Current limitations include:

  • Synthetic Accessibility: Lack of published protocols hinders large-scale production.

  • Pharmacological Data: Absence of binding assays or in vivo studies limits translational potential.

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropyl or imidazole groups to optimize receptor selectivity.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

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